molecular formula C2H3FN2O5 B101770 2-Fluoro-2,2-dinitroethanol CAS No. 17003-75-7

2-Fluoro-2,2-dinitroethanol

Cat. No. B101770
CAS RN: 17003-75-7
M. Wt: 154.05 g/mol
InChI Key: DKSPPEUUPARRFY-UHFFFAOYSA-N
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Description

2-Fluoro-2,2-dinitroethanol is a chemical compound with the formula C2H3FN2O5 . It has a molecular weight of 154.0540 .


Synthesis Analysis

The synthesis of 2-Fluoro-2,2-dinitroethanol has been reported in several studies . For instance, one study reported the synthesis of 2-Fluoro-2,2-dinitroethanol and studied some of its physicochemical properties . Another study reported the preparation methods for the synthesis of bis(2-fluoro-2,2-dinitroethyl) formal with respect to process safety, product quality, and economics for large-scale production .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2,2-dinitroethanol can be represented by the InChI string: InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Fluoro-2,2-dinitroethanol has a density of 1.709g/cm3 . It has a boiling point of 217ºC at 760mmHg . The flash point is 85ºC . The exact mass is 154.00300 .

Scientific Research Applications

Synthesis and Energetic Material Properties

  • 2-Fluoro-2,2-dinitroethanol has been studied for its potential in creating high-energy dense materials. Research has shown its utility in synthesizing materials like N3-(2,2,2-Trinitroethyl)-1,2,4-oxadiazole-3,5-diamine, which demonstrates promising RDX-like material properties with a higher oxidizing potential (Chavez, Schulze, & Parrish, 2017).
  • The compound has also been involved in the synthesis of potential oxidizers like tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate and tris(2-fluoro-2,2-dinitroethyl) orthoformate, indicating its role in energetic formulations (Klapötke, Krumm, Moll, Rest, & Sućeska, 2014).

Applications in Propellants and Explosives

  • The applications of 2-Fluoro-2,2-dinitroethanol extend to propellants and explosives. Research on geminal dinitro plasticizers, like bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), highlights its relevance in these domains (Zhu Tianbing, 2011).
  • Studies on fluorodinitroethyl Ortho-carbonate and -formate have further reinforced their potential as high-energy dense oxidizers, crucial in the development of advanced explosive materials (Klapötke et al., 2014).

Chemical and Physical Properties

  • The chemical and physical properties of 2-Fluoro-2,2-dinitroethanol and its derivatives have been characterized in various studies. For instance, its role in the reaction of boron oxide with nitro-substituted ethanols has been explored, indicating potential applications in smoke-free pyrotechnics and high-energy oxidizers (Klapötke, Krumm, & Moll, 2013).
  • Research on the inhibition of radical polymerization of methyl methacrylate by its derivatives has provided insights into its role in polymer science (Karapetyan, Oreshko, & Smirnov, 1986).

Synthesis of Novel Derivatives

  • There is ongoing research into synthesizing novel derivatives of 2-Fluoro-2,2-dinitroethanol. For example, the synthesis of bis-(2-fluoro-2, 2-dinitroethyl) nitramine and tris-(2-fluoro-2,2-dinitroethyl) amine, both derivatives, has been documented (Gafurov, Sviridov, Natsibullin, & Eremenko, 1970).
  • The synthesis and investigation of (2-Fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine as a high-energy dense oxidizer further exemplify the compound's versatility in creating advanced materials (Klapötke, Krumm, Rest, Reynders, & Scharf, 2013).

Additional Research and Applications

  • Additional studies have focused on the fluorination of bipolar ions, synthesis of trifluoromethanesulfonates, and characterization of its reactions with other chemical compounds. These studies collectively enhance our understanding of 2-Fluoro-2,2-dinitroethanol's chemical behavior and potential applications in various scientific fields (Eremenko, Gafurov, & Korepin, 1971), (Beard, Baum, & Grakauskas, 1973).

properties

IUPAC Name

2-fluoro-2,2-dinitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSPPEUUPARRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066141
Record name Ethanol, 2-fluoro-2,2-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2,2-dinitroethanol

CAS RN

17003-75-7
Record name 2-Fluoro-2,2-dinitroethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17003-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-fluoro-2,2-dinitro-
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Record name Ethanol, 2-fluoro-2,2-dinitro-
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Record name Ethanol, 2-fluoro-2,2-dinitro-
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Record name 2-fluoro-2,2-dinitroethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
HG Adolph, MJ Kamlet - The Journal of Organic Chemistry, 1969 - ACS Publications
In a previous paper2 we reported the first synthesis of fluorodinitromethyl compounds by the perchloryl fluoride fluorination of the corresponding 1, 1-dinitroalkane salts as well as …
Number of citations: 47 pubs.acs.org
V Grakauskas - The Journal of Organic Chemistry, 1970 - ACS Publications
2-Fluoro-2, 2-dinitroethanol in aqueous alkali reacted with dimethylsulfate, allyl bromide, acetic anhydride, ethyl chloroformate, and oxalyl chlorideyielding 2-fluoro-2, 2-dinitroethyl …
Number of citations: 29 pubs.acs.org
V Grakauskas, K Baum - The Journal of Organic Chemistry, 1971 - ACS Publications
2-Fluoro-2, 2-dinitroethanol undergoes theMannich reaction with primary and secondary amines to give the corresponding 2-fluoro-2, 2-dinitroethylamines. In one example (allylamine), …
Number of citations: 11 pubs.acs.org
V Grakauskas, K Baum - The Journal of Organic Chemistry, 1969 - ACS Publications
Michael reactionsof 2, 2-dinitro alcohols were found to take place with or without prior deformulation, depend-ing on the reaction conditions and the nature of the acceptor. 2-Fluoro-2, 2-…
Number of citations: 6 pubs.acs.org
RS Neale - Industrial & Engineering Chemistry Product Research …, 1980 - ACS Publications
High-energy organosilane esters have been prepared from 2-fluoro-2, 2-dinitroethanol (ROH, 1) and chlorosilanes in 85-90% yieldsfor comparison with the analogous reference …
Number of citations: 2 pubs.acs.org
EE Baroody, GA Carpenter, RA Robb… - Journal of Chemical & …, 1968 - ACS Publications
The energiesof combustion of, 1, 1-trinitro-4, 4-bisdifluoroaminopentane and 2-fluoro-2, 2-dinitroethanol with diethyloxalate and diethylphthalate, respectively, as desensi-tizers were …
Number of citations: 10 pubs.acs.org
PT Berkowitz, K Baum - The Journal of Organic Chemistry, 1980 - ACS Publications
The reaction of diethyl fluoronitromalonatewith base and formaldehyde provided a convenient synthesis of 2-fiuoro-2-nitro-1, 3-propanediol. This diol reacted with triflic anhydride to …
Number of citations: 18 pubs.acs.org
ZA Karapetyan, GV Oreshko, BR Smirnov - Polymer Science USSR, 1986 - Elsevier
Calorimetry has established that on radical polymerization of methyl methacrylate the isobutyric, methacrylic and polymethacrylic acid esters of 2-fluoro-2,2-dinitroethanol are inhibitors …
Number of citations: 2 www.sciencedirect.com
RS Neale - Industrial & Engineering Chemistry Product Research …, 1980 - ACS Publications
Aminoalkyl (methyl) polysiloxane homopolymers were prepared by hydrolysis of the dlalkoxysilanes (RO) 2MeSi-Z-NH2 with Z=(CH2) 3,(CH2) 3NHCH2CH2, or (Ch2) 4. Products were …
Number of citations: 3 pubs.acs.org
HG Adolph - The Journal of Organic Chemistry, 1971 - ACS Publications
Some reactions of 2-fluoro-2, 2-dinitroethyl tosylate (I) and 2, 2-dinitropropyl tosylate (2) with nucleophiles were investigated. Weak bases lead to tosylate displacement, in some …
Number of citations: 9 pubs.acs.org

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